A Technical Guide to the Molecular Weight and Physicochemical Properties of 3-(Cyclohexylmethyl)piperidine
A Technical Guide to the Molecular Weight and Physicochemical Properties of 3-(Cyclohexylmethyl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the molecular weight and core physicochemical properties of 3-(Cyclohexylmethyl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural basis for the compound's lipophilicity, basicity, and solubility. Beyond presenting curated data, this guide offers field-proven, detailed experimental protocols for the determination of key parameters like pKa and logP, ensuring a blend of theoretical understanding and practical application. The structure-property relationships are further elucidated through logical diagrams to provide a holistic view of this versatile chemical scaffold.
Introduction to 3-(Cyclohexylmethyl)piperidine
3-(Cyclohexylmethyl)piperidine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its structure, which features a saturated six-membered piperidine ring substituted at the 3-position with a cyclohexylmethyl group, provides a unique combination of a basic nitrogen center and a large, nonpolar moiety. This amphipathic character makes it an attractive scaffold for developing novel therapeutic agents, particularly in neuroscience for targeting the central nervous system and in the synthesis of new analgesics.[1] A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, and excretion (ADME).
Chemical Identity:
Core Molecular Properties
The fundamental molecular properties of 3-(Cyclohexylmethyl)piperidine provide the basis for its physicochemical behavior.
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Molecular Structure:
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Molecular Weight:
Key Physicochemical Properties for Drug Development
The utility of a chemical entity in drug design is heavily influenced by its physicochemical profile. The properties of 3-(Cyclohexylmethyl)piperidine are summarized below, followed by an in-depth discussion of their causality and implications.
| Property | Value / Description | Source / Rationale |
| Physical State | Transparent Liquid | [1] |
| XlogP (Predicted) | 3.3 | [2] |
| pKa (Predicted) | ~10.5 - 11.2 | Based on piperidine scaffold[3][4] |
| Solubility | Excellent in organic solvents; low in aqueous media | [1]; Inferred from high logP |
| Boiling Point | Data not available; expected to be >130 °C | Inferred from related structures |
| Melting Point | Data not available |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which profoundly impacts its ability to cross biological membranes.[5] For 3-(Cyclohexylmethyl)piperidine, the predicted XlogP value is 3.3 , indicating a significantly lipophilic character.[2]
Causality and Insight: This high lipophilicity is a direct consequence of the large, nonpolar cyclohexylmethyl substituent. While the piperidine ring itself has only moderate lipophilicity (logP of piperidine is ~0.84), the addition of the C₇H₁₃ alkyl group dominates the overall property, favoring partitioning into a nonpolar environment like octanol or a lipid bilayer over an aqueous one.[6] This property is desirable for CNS-targeted agents, as it facilitates crossing the blood-brain barrier, but may also lead to challenges such as non-specific binding and lower aqueous solubility.
Basicity (pKa)
The acid dissociation constant (pKa) of the conjugate acid determines the ionization state of the molecule at a given pH. For an amine, a higher pKa corresponds to a stronger base. While no experimental pKa value for 3-(Cyclohexylmethyl)piperidine is published, a reliable estimate can be made.
Causality and Insight: The parent piperidine ring is a strong secondary amine, with a pKa of approximately 11.1-11.2.[3][4] The cyclohexylmethyl group is an alkyl substituent, which is weakly electron-donating. This electronic effect slightly increases the electron density on the nitrogen atom, stabilizing the protonated (conjugate acid) form and thus maintaining its strong basicity. Therefore, the pKa is expected to be in the range of 10.5 to 11.2 . At physiological pH (~7.4), the piperidine nitrogen will be almost exclusively in its protonated, cationic form. This charge is critical for forming ionic interactions with biological targets, such as acidic residues in a receptor binding pocket, and significantly influences aqueous solubility.
Solubility
Solubility behavior is a direct reflection of the interplay between lipophilicity and basicity.
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Organic Solvents: As expected from its high logP value, 3-(Cyclohexylmethyl)piperidine exhibits excellent solubility in a wide range of organic solvents.[1]
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Aqueous Solubility: In its neutral (free base) form, the compound has very low water solubility due to its dominant nonpolar character. However, upon protonation of the basic nitrogen in an acidic medium (pH < pKa), it forms a cationic salt. This salt form is expected to have significantly enhanced aqueous solubility, a common strategy used in drug formulation. The parent piperidine compound is miscible with water.[4][6]
Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted values must be confirmed by empirical data. The following section details standardized, field-proven protocols for determining pKa and logD.
Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is the gold-standard method for accurately determining pKa values.[7][8][9] The process involves monitoring pH changes as a titrant is added to the analyte solution, with the pKa being the pH at the half-equivalence point.
Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
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Sample Preparation: Prepare a ~1 mM solution of 3-(Cyclohexylmethyl)piperidine in deionized, carbonate-free water.[10][11] To ensure solubility and maintain a consistent environment, a constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[10]
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Initial Acidification: Acidify the sample solution to a pH of ~2.0 with a standardized titrant, such as 0.1 M HCl, to ensure the complete protonation of the piperidine nitrogen.[10]
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Titration: Titrate the solution with a standardized base titrant (e.g., 0.1 M NaOH), adding it in small, precise increments.[11] Continuously stir the solution and allow the pH to stabilize before recording the reading after each addition.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The inflection point of the curve represents the equivalence point. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point).[10]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol for logD Determination by the Shake-Flask Method
The shake-flask method remains the benchmark for determining lipophilicity, directly measuring the partitioning of a compound between octanol and an aqueous buffer.[12][13][14] This protocol determines the distribution coefficient (logD) at a specific pH (e.g., 7.4), which is more physiologically relevant for ionizable compounds than logP.
Methodology:
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Solvent Pre-saturation: Vigorously mix equal volumes of 1-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) for 24 hours to ensure mutual saturation.[12] Separate the two phases. This step is critical to prevent volume changes during the experiment.
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Stock Solution Preparation: Prepare a stock solution of 3-(Cyclohexylmethyl)piperidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[12]
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Partitioning: In a vial, combine a precise volume of the pre-saturated octanol, pre-saturated buffer, and a small aliquot of the compound stock solution.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium between the two phases.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Concentration Analysis: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a suitable analytical method, such as HPLC-UV.
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Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Buffer] )
Visualizing Structure-Property Relationships
The physicochemical profile of 3-(Cyclohexylmethyl)piperidine is a direct result of its constituent parts. The following diagram illustrates how each structural motif contributes to its key properties.
Caption: Structure-property relationship map for 3-(Cyclohexylmethyl)piperidine.
Conclusion
3-(Cyclohexylmethyl)piperidine is a compound defined by a duality of properties: a strongly basic piperidine core and a highly lipophilic cyclohexylmethyl side chain. This results in a predicted high pKa (~10.5-11.2) and a high logP (~3.3), making it an intriguing scaffold for drug development, especially for CNS applications. While computational predictions provide a strong foundation, the experimental protocols detailed herein for pKa and logD determination are essential for validating these parameters and enabling informed decisions in lead optimization and formulation. The data and methodologies presented in this guide equip researchers with the necessary insights to effectively utilize 3-(Cyclohexylmethyl)piperidine in their scientific endeavors.
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